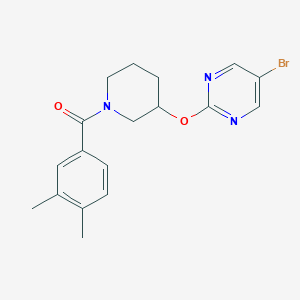
(3-((5-ブロモピリミジン-2-イル)オキシ)ピペリジン-1-イル)(3,4-ジメチルフェニル)メタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a useful research compound. Its molecular formula is C18H20BrN3O2 and its molecular weight is 390.281. The purity is usually 95%.
BenchChem offers high-quality (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗ウイルス研究
この化合物は、新規抗ウイルス剤を開発するための足場として有望です。 類似の構造の誘導体は合成され、インフルエンザウイルスや単純ヘルペスウイルスなどのさまざまなウイルスに対して試験されています 。 ブロモピリミジン部分は、抗ウイルス活性に不可欠である可能性があり、このコア構造の改変は、強力な抗ウイルス薬につながる可能性があります。
生物活性
The compound (3-((5-Bromopyrimidin-2-yl)oxy)piperidin-1-yl)(3,4-dimethylphenyl)methanone is a complex organic molecule that integrates a bromopyrimidine moiety, a piperidine ring, and a dimethylphenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is C20H22BrN3O, with a molecular weight of 442.3 g/mol. The presence of the bromine atom in the pyrimidine ring can significantly influence its reactivity and biological interactions. The structure is illustrated below:
| Component | Description |
|---|---|
| Molecular Formula | C20H22BrN3O |
| Molecular Weight | 442.3 g/mol |
| CAS Number | 2034327-13-2 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The bromopyrimidine moiety may facilitate hydrogen bonding and π-π stacking interactions, while the piperidine ring enhances hydrophobic interactions, potentially increasing binding affinity to target sites.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing bromopyrimidine derivatives. For example, similar structures have shown significant cytotoxicity against various cancer cell lines. The SAR analysis indicates that the substitution patterns on the phenyl ring play a crucial role in modulating activity.
A study reported that compounds with a piperidine and bromopyrimidine scaffold exhibited potent antiproliferative effects against cancer cells, with IC50 values comparable to established chemotherapeutics like doxorubicin .
Anticonvulsant Activity
Some derivatives related to this compound have been evaluated for anticonvulsant properties. For instance, compounds featuring similar structural motifs demonstrated effective protection against seizures in animal models . The presence of electron-donating groups on the aromatic rings was found to enhance activity.
Study 1: Antiproliferative Activity
A recent investigation into the antiproliferative effects of related compounds revealed that those incorporating both piperidine and bromopyrimidine exhibited significant growth inhibition in cancer cell lines such as HT29 and Jurkat. The study utilized molecular dynamics simulations to elucidate binding interactions at the protein level, confirming that hydrophobic contacts were predominant in their mechanism of action .
Study 2: SAR Analysis
A comprehensive SAR analysis was conducted on various analogues of bromopyrimidine-based compounds. It was found that modifications on the phenyl ring, particularly dimethyl substitutions, markedly influenced cytotoxicity profiles across different cell lines . The findings underscored the importance of electronic properties in determining biological activity.
特性
IUPAC Name |
[3-(5-bromopyrimidin-2-yl)oxypiperidin-1-yl]-(3,4-dimethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O2/c1-12-5-6-14(8-13(12)2)17(23)22-7-3-4-16(11-22)24-18-20-9-15(19)10-21-18/h5-6,8-10,16H,3-4,7,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWAVSFKDWFSEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














